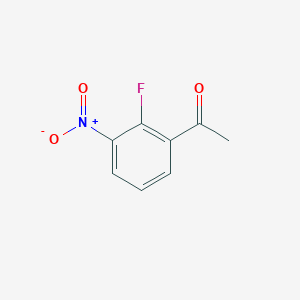

1-(2-Fluoro-3-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRFQXVFOFXBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873697-78-0 | |

| Record name | 2â??-Fluoro-3â??-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoro-3-nitrophenyl)ethanone (CAS 873697-78-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-3-nitrophenyl)ethanone, with the CAS number 873697-78-0, is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its unique trifunctional arrangement—an acetyl group, a fluorine atom, and a nitro group on a benzene ring—offers multiple reaction sites for constructing complex molecular architectures. The strategic placement of these functional groups, particularly the ortho-fluoro and meta-nitro substituents relative to the acetyl group, imparts distinct reactivity that makes this compound a versatile intermediate in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and safety considerations to support its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 873697-78-0 | [2] |

| Molecular Formula | C₈H₆FNO₃ | [2] |

| Molecular Weight | 183.14 g/mol | [3] |

| Appearance | Pale-yellow to yellow-brown liquid | [3] |

| Storage Temperature | Refrigerator (2-8°C), under inert gas | [3][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic strategies. A detailed and validated protocol involves a Stille coupling reaction followed by hydrolysis of the resulting enol ether.[4]

Experimental Protocol: Stille Coupling and Hydrolysis

This two-step procedure utilizes 2-fluoro-3-bromonitrobenzene and tributyl(1-ethoxyvinyl)tin as the key starting materials.[4]

Step 1: Stille Coupling

-

To a solution of 2-fluoro-3-bromonitrobenzene (1 equivalent, 45.6 mmol) in dioxane (100 mL), add dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents, 2.28 mmol).

-

To this mixture, add tributyl(1-ethoxyvinyl)tin (1.1 equivalents, 50.16 mmol).

-

Heat the resulting turbid solution to 90°C for 4 hours. The solution will gradually turn dark brown.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 30% methyl tert-butyl ether/heptane eluent system.

-

Once the starting material is completely consumed, cool the reaction mixture to room temperature.

Step 2: Hydrolysis

-

Add a saturated aqueous solution of potassium fluoride (100 mL) and ethyl acetate (100 mL) to the cooled reaction mixture.

-

Stir the two-phase mixture vigorously for 1 hour.

-

Filter the mixture through diatomaceous earth and wash the filter cake with ether.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude enol ether as a brown oil.

-

Dissolve the crude product in tetrahydrofuran (THF, 50 mL).

-

Add 2N hydrochloric acid (50 mL) and stir the reaction mixture at room temperature. Monitor the hydrolysis by TLC.

-

Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound as a yellow oil (86% yield).[4]

References

An In-Depth Technical Guide to 1-(2-Fluoro-3-nitrophenyl)ethanone: A Versatile Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-(2-Fluoro-3-nitrophenyl)ethanone, a halogenated nitroaromatic ketone with significant potential as a versatile intermediate in medicinal chemistry and drug development. While this specific isomer is not as widely documented as some of its constitutional isomers, its unique substitution pattern offers distinct synthetic advantages for accessing novel chemical entities. This document will delve into its chemical identity, physicochemical properties, a proposed synthetic pathway, its anticipated reactivity profile, and its potential applications in the synthesis of pharmacologically active agents. We will also cover essential safety and handling protocols.

Chemical Identity and Structural Elucidation

This compound is systematically named according to IUPAC nomenclature. The structure consists of an acetophenone core, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 3-position relative to the acetyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Fluoro-3-nitroacetophenone |

| Molecular Formula | C₈H₆FNO₃ |

| Molecular Weight | 183.14 g/mol |

| Canonical SMILES | CC(=O)C1=C(F)C(=CC=C1)--INVALID-LINK--[O-] |

| InChIKey | (Not available, compound not in major public databases) |

| CAS Number | (Not available, compound not in major public databases) |

Physicochemical Properties

Due to the limited availability of experimental data for this specific isomer, some of the following physicochemical properties are estimated based on the properties of isomeric compounds and general principles of physical organic chemistry.

Table 2: Physicochemical Properties of this compound

| Property | Value (with notations) |

| Appearance | Expected to be a crystalline solid, likely pale yellow, typical for nitroaromatic compounds. |

| Melting Point | Estimated to be in a similar range to its isomers, such as 1-(4-Fluoro-3-nitrophenyl)ethanone (47-51 °C).[1] |

| Boiling Point | Expected to be elevated due to its polarity and molecular weight. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. |

| pKa (of α-protons) | The α-protons of the acetyl group are acidic and their pKa is influenced by the electron-withdrawing nature of the substituted phenyl ring. |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1-fluoro-2-nitrobenzene with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is a standard method for introducing an acetyl group onto an aromatic ring.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetyl chloride dropwise.

-

Addition of Substrate: To this mixture, add 1-fluoro-2-nitrobenzene dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acetylating agent to form a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.

-

Solvent: An inert solvent that can dissolve the reactants and catalyst without participating in the reaction is crucial.

-

Temperature Control: The reaction is highly exothermic, and maintaining a low temperature during the initial addition helps to control the reaction rate and prevent side reactions.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the acetyl group, the fluorine atom, and the nitro group. The strong electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring.

Reactivity of the Aromatic Ring

The phenyl ring is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing acetyl and nitro groups. Conversely, the ring is highly activated for nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group in SₙAr reactions, is susceptible to displacement by various nucleophiles. The position of the fluorine atom ortho to the nitro group further enhances its reactivity in SₙAr reactions.

Reactivity of the Acetyl Group

The acetyl group offers several avenues for chemical modification:

-

Carbonyl Chemistry: The carbonyl carbon is electrophilic and can undergo nucleophilic attack by reagents such as Grignard reagents, organolithium compounds, and reducing agents (e.g., sodium borohydride to form the corresponding alcohol).

-

α-Proton Chemistry: The protons on the methyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in a variety of reactions, including aldol condensations, alkylations, and halogenations.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is a cornerstone of many synthetic strategies in drug discovery. Common reducing agents include:

-

Catalytic hydrogenation (e.g., H₂ over Pd/C)

-

Metals in acidic media (e.g., Sn/HCl, Fe/HCl)

The resulting aniline derivative is a valuable precursor for a wide range of chemical transformations, including amide bond formation, sulfonylation, and diazotization reactions.

Figure 2: Reactivity map of this compound.

Applications in Drug Discovery and Development

Halogenated and nitrated aromatic compounds are prevalent scaffolds in medicinal chemistry. The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability.[2]

This compound is a promising starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. For instance, related nitroacetophenones have been used to synthesize compounds with antimicrobial and enzyme-inhibiting properties.[3] The strategic placement of the fluoro, nitro, and acetyl groups allows for selective and sequential chemical modifications, making it a valuable tool for building molecular diversity in drug discovery programs.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic cores that could potentially be derived from this building block.

-

Infectious Diseases: The nitroaromatic scaffold is a known pharmacophore in some antimicrobial agents.

-

Neuroscience: A wide range of CNS-active compounds contain substituted phenyl rings.

Safety, Handling, and Disposal

As a nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Profile (Anticipated):

-

Toxicity: Nitroaromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[4][5][6]

-

Flammability: While not highly flammable, it will burn if ignited.

-

Instability: Some nitro compounds can be unstable, although the risk is lower for simple nitroaromatics without additional activating groups.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.[7]

-

Avoid contact with strong oxidizing and reducing agents.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a valuable, albeit less common, building block for synthetic and medicinal chemists. Its unique arrangement of functional groups provides a rich platform for a multitude of chemical transformations. This guide has outlined its fundamental properties, a plausible synthetic route, and its potential applications, providing a solid foundation for researchers and drug development professionals to explore its utility in creating the next generation of therapeutic agents. The strategic use of such versatile intermediates is paramount to advancing the frontiers of pharmaceutical sciences.

References

- 1. ossila.com [ossila.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. lobachemie.com [lobachemie.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 1-(2-Fluoro-3-nitrophenyl)ethanone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 1-(2-Fluoro-3-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides field-proven experimental protocols for its determination, and offers insights into solvent selection for practical applications.

Introduction: The Critical Role of Solubility in Synthetic Chemistry and Drug Discovery

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that governs its behavior in both chemical reactions and biological systems. In synthetic chemistry, achieving a homogeneous solution is paramount for ensuring optimal reaction kinetics, maximizing yields, and simplifying purification processes. For drug development, solubility directly impacts a compound's bioavailability and subsequent formulation strategies.[1][2][3] A thorough understanding of a compound's solubility profile in a range of organic solvents is therefore not merely an academic exercise but a critical step in process development and optimization.

This guide will provide a robust framework for approaching the solubility determination of this compound, a compound whose structural features—a fluorinated and nitrated phenyl ring attached to a ketone group—present an interesting case study in solvent-solute interactions.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is influenced by several functional groups:

-

The Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

The Nitro Group (NO₂): This is a strongly electron-withdrawing and highly polar group.

-

The Fluoro Group (F): As the most electronegative element, fluorine creates a significant dipole moment.

-

The Phenyl Ring: While the aromatic ring itself is relatively non-polar, the substituents create a complex electronic distribution.

The interplay of these groups results in a molecule with significant polarity. Therefore, it is expected to exhibit greater solubility in polar organic solvents.

While no specific quantitative solubility data for this compound is readily available in the public domain, a study on the closely related isomers, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, provides valuable insights.[5] The mole fraction solubility of these compounds was determined in nine organic solvents, and the following trend was observed: acetone > acetonitrile > ethyl acetate > toluene > methanol > ethanol > n-propanol > isopropanol > cyclohexane.[5] This trend aligns with the theoretical principles, as the most polar solvents (acetone, acetonitrile, ethyl acetate) are the most effective.

Quantitative Solubility Data for Structurally Related Compounds

The following table summarizes the mole fraction solubility (x₁) of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various organic solvents at 298.15 K, as reported in the literature.[5] This data serves as a valuable proxy for estimating the solubility behavior of this compound.

| Solvent | 1-(3-nitrophenyl)ethanone (x₁) | 1-(4-nitrophenyl)ethanone (x₁) |

| Acetone | 0.2514 | 0.2897 |

| Acetonitrile | 0.2158 | 0.2483 |

| Ethyl Acetate | 0.1987 | 0.2286 |

| Toluene | 0.1245 | 0.1432 |

| Methanol | 0.0897 | 0.1032 |

| Ethanol | 0.0765 | 0.0880 |

| n-Propanol | 0.0689 | 0.0793 |

| Isopropanol | 0.0654 | 0.0752 |

| Cyclohexane | 0.0098 | 0.0113 |

Disclaimer: This data is for structurally similar compounds and should be used as a guideline. Experimental verification for this compound is essential.

Experimental Protocol for Determining Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., acetone, acetonitrile, ethyl acetate, ethanol, toluene, hexane)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).[6]

-

Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic visual inspection to ensure the continued presence of excess solid.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.[6] This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Structure of this compound

Caption: Chemical structure of this compound.

Conclusion

While specific solubility data for this compound is not yet prevalent in scientific literature, a strong predictive framework can be established based on its chemical structure and data from analogous compounds. The provided experimental protocol offers a robust and reliable method for determining its solubility in a variety of organic solvents. This information is invaluable for optimizing reaction conditions, developing purification strategies, and informing pre-formulation studies in drug development. As with any experimental work, adherence to safety protocols and the use of pure materials are paramount for obtaining accurate and reproducible results.

References

An In-Depth Technical Guide to 1-(2-Fluoro-3-nitrophenyl)ethanone: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Fluoro-3-nitrophenyl)ethanone, a valuable chemical intermediate. Also known by the name 2-Fluoro-1-(3-nitrophenyl)ethanone and identified by the CAS number 403-12-3, this compound plays a significant role in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its distinct molecular architecture, featuring a fluorinated and nitrated phenyl ring attached to an ethanone moiety, offers a versatile platform for a variety of chemical transformations.

Molecular Characteristics and Properties

This compound is an organic compound with the molecular formula C₈H₆FNO₃ and a molecular weight of 183.14 g/mol . The strategic placement of the fluorine atom and the nitro group on the phenyl ring significantly influences its reactivity and electronic properties, making it a subject of interest in medicinal chemistry and material science. The presence of these electron-withdrawing groups activates the molecule for certain reactions while providing sites for further functionalization.

| Property | Value | Source |

| CAS Number | 403-12-3 | [1] |

| Molecular Formula | C₈H₆FNO₃ | |

| Molecular Weight | 183.14 g/mol | [2] |

| Appearance | Pale yellow to light brown solid/liquid | |

| Solubility | Soluble in organic solvents |

Synthesis and Mechanistic Insights

The synthesis of this compound, like its isomers, can be approached through established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of a suitable fluorinated and nitrated benzene precursor. This reaction typically involves an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

The reaction mechanism hinges on the generation of a highly electrophilic acylium ion from the acetylating agent, facilitated by the Lewis acid. This electrophile then attacks the electron-rich aromatic ring. The regioselectivity of this acylation is dictated by the directing effects of the existing substituents on the benzene ring. Careful control of reaction parameters, including temperature, solvent, and the stoichiometry of the reactants and catalyst, is crucial to maximize the yield and purity of the desired product while minimizing the formation of unwanted isomers and byproducts.

Representative Synthetic Protocol

Materials:

-

1-Fluoro-2-nitrobenzene (or a suitable precursor)

-

Acetyl chloride or Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride (or acetic anhydride) dropwise to the stirred suspension.

-

Addition of the Aromatic Precursor: After the addition of the acetylating agent, add the fluoronitrobenzene precursor dropwise, maintaining the low temperature.

-

Reaction Progression: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or gentle heating) and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure this compound.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. Fluorine can improve metabolic stability, increase membrane permeability, and enhance the binding affinity of a molecule to its target protein.

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional handles—the ketone, the nitro group, and the fluorinated aromatic ring—allows for a diverse range of chemical modifications.

-

Ketone Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to introduce new carbon-carbon bonds.

-

Nitro Group: The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals. This newly formed amino group can then be further derivatized through acylation, alkylation, or diazotization reactions.

-

Aromatic Ring: The fluorinated and nitrated phenyl ring can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles to further elaborate the molecular structure.

The combination of these reactive sites makes this compound a versatile starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive Safety Data Sheet (SDS) for CAS 403-12-3 was not found in the search results, general safety guidelines for related nitro- and fluoro-aromatic compounds should be followed. These compounds are often irritating to the skin, eyes, and respiratory tract.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound. While a complete set of experimental spectra for this specific isomer was not available in the search results, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the phenyl ring, with coupling patterns influenced by both the fluorine atom and the other substituents. A singlet corresponding to the methyl protons of the ethanone group would also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and nitro groups, and the carbonyl carbon will appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, the nitro group (N-O stretching), and C-F bond stretching, as well as vibrations associated with the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 183.14. Fragmentation patterns can provide further structural information.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research and development. Its unique combination of functional groups provides a versatile platform for the synthesis of novel and complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory. As research in medicinal chemistry continues to evolve, the demand for such versatile building blocks is likely to increase, further highlighting the importance of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Fluoro-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Precaution of a Novel Building Block

1-(2-Fluoro-3-nitrophenyl)ethanone is an aromatic ketone that holds significant potential as a versatile intermediate in medicinal chemistry and materials science. Its unique substitution pattern, featuring an acetyl group ortho to a fluorine atom and meta to a nitro group, offers a rich scaffold for generating complex molecular architectures. The electron-withdrawing nature of the fluoro and nitro groups activates the molecule for various synthetic transformations, making it a valuable precursor in the development of novel therapeutic agents and functional materials.[1]

However, as with any novel chemical entity, a thorough understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, technical overview of the safety data and hazard profile of this compound.

Section 1: Provisional Hazard Identification and Classification

Based on an analysis of its structural analogs, this compound is anticipated to be a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on data from related isomers, the following classifications are likely applicable.[2][3][4]

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[2][5][6] |

Causality Behind the Hazards:

-

Irritation: The combination of an aromatic ketone with electron-withdrawing groups (fluoro and nitro) can make the compound reactive towards biological nucleophiles, such as amino and thiol groups in proteins found in the skin, eyes, and respiratory tract. This interaction can lead to an inflammatory response, manifesting as irritation.

-

Acute Oral Toxicity: While the exact mechanism is unconfirmed, many nitroaromatic compounds can interfere with cellular respiration and cause oxidative stress, contributing to their toxicity upon ingestion.

Section 2: Safe Handling and Engineering Controls

A proactive approach to safety is essential when handling chemicals with provisional hazard data. The hierarchy of controls should be implemented to minimize potential exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of any dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust ventilation provided by the fume hood.[5][7][8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is a self-validating system; it must be chosen based on the anticipated hazards and worn correctly at all times.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves to prevent skin contact. Double-gloving is recommended for extended operations. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure the material is appropriate for the chemicals being handled.

-

-

Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required.[9] However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter may be necessary.

The following diagram illustrates the logical workflow for establishing safe handling protocols.

Caption: Workflow for establishing safe handling protocols.

Section 3: Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The recommended storage temperature is room temperature, sealed in dry conditions.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9][10] These substances can react exothermically or degrade the compound.

-

Stability: The compound is expected to be stable under normal storage conditions.[7][10]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First-Aid Measures

The following protocols are based on general procedures for chemical exposures.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[7][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.2. Avoid breathing dust or vapors and ensure adequate ventilation.[12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Containment and Cleanup:

-

Ventilate the area of the spill.

-

For a solid spill, carefully sweep up the material, avoiding dust generation.[9]

-

Place the collected material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

The diagram below outlines the logical steps for responding to an accidental chemical spill.

Caption: General protocol for accidental spill response.

Section 5: Toxicological Information

No specific toxicological studies for this compound are publicly available. The toxicological properties have not been fully investigated.[10][11] Information from related isomers suggests the primary concerns are irritation and acute oral toxicity. No information is available regarding mutagenic, carcinogenic, or reproductive effects.[10]

Conclusion

This compound is a promising chemical intermediate that demands careful and informed handling. In the absence of a specific Safety Data Sheet, a conservative approach based on the known hazards of its structural isomers is warranted. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, mandating appropriate PPE, and following established safe work practices—researchers can confidently and safely explore the synthetic utility of this valuable compound. Always consult the supplier-provided SDS for the most accurate and up-to-date information before commencing any work.

References

- 1. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]

- 2. 1-(2-Fluoro-4-nitrophenyl)ethanone | 866579-96-6 [sigmaaldrich.com]

- 3. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

commercial suppliers of 1-(2-Fluoro-3-nitrophenyl)ethanone

<_ An In-depth Technical Guide to the Procurement and Qualification of 1-(2-Fluoro-3-nitrophenyl)ethanone for Pharmaceutical Research & Development

For distribution to: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This compound is a key substituted acetophenone derivative whose structural motifs—a fluorine atom ortho to a nitro group—make it a versatile building block in medicinal chemistry. Its utility in the synthesis of complex heterocyclic compounds and as a fragment in drug discovery necessitates a reliable supply of high-purity material. This guide provides a technical overview of the compound, a directory of established commercial suppliers, a robust workflow for supplier qualification, and essential safety and handling protocols to ensure both experimental integrity and laboratory safety.

Introduction: The Strategic Value of this compound in Synthesis

This compound, registered under CAS Number 369-36-8, is an aromatic ketone. Its chemical reactivity is dominated by three key features:

-

The Ketone Moiety: The ethanone group serves as a handle for a wide range of chemical transformations. The carbonyl carbon is electrophilic, and the adjacent alpha-protons are acidic, enabling reactions such as aldol condensations, alkylations, and Wittig reactions.

-

The Nitro Group: As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr).

-

The Fluorine Atom: Positioned ortho to the nitro group, the fluorine atom is an excellent leaving group in SNAr reactions. The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[1][2] The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance a drug's half-life.[1]

This unique combination of functional groups makes this compound an important intermediate for synthesizing a variety of more complex molecules, particularly in the development of novel therapeutics. Its use is prevalent in fragment-based drug discovery (FBDD), where the fluorinated phenyl ring can serve as a starting point for building lead compounds.[3]

Key Quality & Specification Parameters for Procurement

When sourcing this compound for research and development, particularly for applications sensitive to impurities like high-throughput screening or GMP synthesis, the following parameters are critical:

| Parameter | Recommended Specification | Rationale & Impact |

| Purity (by HPLC/GC) | ≥98% | Ensures that observed biological activity or reaction outcomes are attributable to the target compound and not impurities, which could be reactive or confounding. |

| Identity Verification | Conforms to structure by ¹H NMR, ¹⁹F NMR, and MS | Confirms the correct isomeric structure and molecular weight. Isomeric impurities are particularly important to exclude. |

| Appearance | White to light yellow solid | Significant deviation in color may indicate the presence of oxidative or polymeric impurities. |

| Solvent Residue | Specified (e.g., <0.5%) | Residual solvents from synthesis can interfere with reactions or be toxic in biological assays. |

| Certificate of Analysis (CoA) | Required | A comprehensive CoA provides lot-specific data on purity, identity, and other tested parameters, ensuring traceability and quality. |

Directory of Commercial Suppliers

The following table summarizes prominent and its isomers. Researchers should note that availability and product specifications can vary. Direct inquiry and CoA verification are always recommended.

| Supplier | Isomer Offered | Purity | Notes |

| Sigma-Aldrich (Merck) | 1-(2-Fluoro-4-nitrophenyl)ethanone | 98% | A major global supplier with extensive documentation and support.[4] |

| Fisher Scientific | Various fluorinated acetophenones | Varies | Distributes products from multiple manufacturers; provides safety data sheets (SDS) and basic specifications.[5][6] |

| BLD Pharmatech Ltd. | 2-Fluoro-1-(3-nitrophenyl)ethanone | Not specified | A supplier of research chemicals and building blocks, often catering to both lab-scale and bulk inquiries.[7] |

| ChemScene | 1-(2-Fluoro-5-nitrophenyl)ethanone | ≥98% | Provides detailed product information, including purity and storage conditions.[8] |

| Ambeed, Inc. | 1-(2-Fluoro-4-nitrophenyl)ethanone | Not specified | Specializes in building blocks and advanced intermediates for the pharmaceutical industry.[9] |

| CymitQuimica | 1-(4-Fluoro-3-nitrophenyl)ethanone | Not specified | Provides compound descriptions and basic physical properties.[10] |

Note: The exact target compound this compound may be less common than its isomers. The listed suppliers are known sources for closely related fluoro-nitrophenyl ethanones and are strong starting points for inquiries regarding custom synthesis or availability of the specific 2-fluoro-3-nitro isomer.

Procurement & Supplier Qualification Workflow

A systematic approach to qualifying a supplier is crucial for ensuring the consistency and quality of starting materials. This workflow minimizes the risk of project delays and ensures experimental reproducibility.

Caption: Supplier Qualification Workflow Diagram.

Protocol: Incoming Material Verification

-

Documentation Review: Upon receipt of a sample, immediately compare the shipping documents and the supplier's CoA with the initial request. Ensure the CAS number, chemical name, and lot number match.

-

Physical Inspection: Visually inspect the material for uniform color and consistency. Note any clumps, discoloration, or foreign matter.

-

Identity Confirmation (¹H NMR):

-

Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a proton NMR spectrum.

-

Compare the observed chemical shifts, splitting patterns, and integrations with the expected structure of this compound. The aromatic region should show characteristic splitting for a 1,2,3-trisubstituted benzene ring, and a singlet corresponding to the methyl protons of the acetyl group should be present.

-

-

Purity Analysis (HPLC):

-

Develop a suitable HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

-

Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm).

-

Calculate the purity based on the area percentage of the main peak relative to all other peaks. The result should be ≥98%.

-

Handling, Storage, and Safety

Safety Precautions

Substituted nitrophenyl compounds should be handled with care. Based on safety data for analogous compounds, the following hazards are likely:

-

Harmful if swallowed [4]

-

Causes skin irritation [5]

-

Causes serious eye irritation [5]

-

May cause respiratory irritation [5]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[5]

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[5]

Storage Conditions

-

Temperature: Store at room temperature in a dry environment.[4][8]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]

-

Environment: Store in a well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, high-reactivity building block for pharmaceutical R&D. The success of its application hinges on the procurement of high-purity material from a reliable source. By implementing a rigorous supplier qualification workflow that includes in-house analytical verification, researchers can ensure the integrity of their starting materials. Adherence to strict safety and handling protocols is mandatory to mitigate potential health risks associated with this class of compounds. This integrated approach of careful sourcing, validation, and safe handling is fundamental to achieving reproducible and reliable scientific outcomes.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-(2-Fluoro-4-nitrophenyl)ethanone | 866579-96-6 [sigmaaldrich.com]

- 5. fishersci.fr [fishersci.fr]

- 6. fishersci.com [fishersci.com]

- 7. 403-12-3|2-Fluoro-1-(3-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. 1-(2,6-Difluoro-3-nitrophenyl)ethanone (CAS No. 91188-91-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 10. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]

A Researcher's Guide to the Prospective Role of Fluorine in the Bioactivity of 1-(2-Fluoro-3-nitrophenyl)ethanone

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. This guide focuses on 1-(2-Fluoro-3-nitrophenyl)ethanone, a compound recognized primarily as a synthetic intermediate. While specific biological activities for this molecule are not extensively documented in public literature, its structural motifs—a fluorinated phenyl ring and a nitro group—are hallmarks of many bioactive compounds. This whitepaper provides a prospective analysis of the multifaceted roles the ortho-fluorine substituent is hypothesized to play in defining the compound's potential bioactivity. We will deconstruct the influence of fluorine on metabolic stability, target-binding interactions, and the electronic behavior of the adjacent nitro group. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to systematically investigate these hypotheses, establishing a robust framework for structure-activity relationship (SAR) studies.

Introduction: Unpacking the Potential of a Fluorinated Building Block

This compound is a chemical intermediate utilized in the synthesis of more complex molecules. The true value in analyzing such a compound lies not in its current application, but in its potential, which is dictated by its architecture. The molecule features three key components: an acetophenone core, a nitro group, and a strategically placed fluorine atom.

In modern drug discovery, approximately 20% of all pharmaceuticals contain fluorine.[1] This is no coincidence. The introduction of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond—allow for subtle yet powerful modifications.[3] These can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to protein targets.[3]

Simultaneously, the nitroaromatic moiety is a well-established pharmacophore, particularly in antimicrobial and antiparasitic agents.[4] Many nitroaromatic drugs are pro-drugs that require reductive bioactivation to exert their cytotoxic effects.[5] This guide will explore the synergistic interplay between the fluorine atom and the nitro group in this compound, postulating how fluorine may serve as a critical modulator of its latent biological activity.

Molecular Profile: The Physicochemical Impact of Fluorine

The biological fate and activity of a small molecule are governed by its physicochemical properties. In this compound, the fluorine atom, positioned ortho to the nitro group, is expected to exert significant influence.

Key Physicochemical Effects of the 2-Fluoro Substituent:

-

Increased Lipophilicity: Fluorine is more lipophilic than hydrogen, which can enhance a molecule's ability to cross biological membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[3]

-

Altered Acidity/Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby functional groups, which can be critical for modulating interactions with a biological target or improving cell penetration by reducing the basicity of amine-containing analogues.[3]

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing fluorine at a site that would otherwise be susceptible to hydroxylation can block this metabolic pathway, thereby increasing the drug's half-life.[6]

-

Conformational Control: The fluorine atom can influence the preferred conformation of the molecule through steric and electronic interactions. This can "lock" the molecule into a bioactive conformation, enhancing its binding affinity for a specific target.

The following diagram illustrates the cascade of effects initiated by fluorine's fundamental properties.

Hypothesized Biological Activity: A Tale of Two Moieties

The structure of this compound suggests a primary hypothesis for its bioactivity: antimicrobial action via nitroreductase-mediated activation.

Nitroaromatic compounds are often non-toxic until their nitro group is reduced within a target cell, a reaction catalyzed by nitroreductase enzymes found in many anaerobic bacteria and some parasites but absent in mammalian cells.[3] This reduction generates highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives, that can damage DNA and other critical macromolecules, leading to cell death.[5]

The central hypothesis is that the ortho-fluorine atom in this compound acts as a key modulator of this process. Its strong electron-withdrawing nature is expected to influence the reduction potential of the nitro group, potentially making it a more efficient substrate for bacterial nitroreductases. This could lead to enhanced potency and selectivity against susceptible microorganisms.

The Strategic Role of Fluorine: A Deeper SAR Perspective

A thorough structure-activity relationship (SAR) analysis is essential to probe the precise role of the fluorine atom. This involves comparing the activity of the parent molecule with that of carefully designed analogues.

Key SAR Questions to Address:

-

Is fluorine essential for activity? Compare this compound with its non-fluorinated counterpart, 1-(3-nitrophenyl)ethanone.[7][8] A significant drop in potency for the non-fluorinated analog would confirm the importance of the fluorine atom.

-

Is the position of fluorine critical? Compare the activity of the title compound with its isomers, such as 1-(4-fluoro-3-nitrophenyl)ethanone.[1] Differences in activity would highlight the importance of the ortho-relationship between the fluorine and nitro groups.

-

How does fluorine affect target interaction? In a hypothetical enzyme active site, the fluorine atom could act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions with protein residues, thereby increasing binding affinity.

The diagram below conceptualizes how the fluorine atom might enhance binding within a hypothetical enzyme's active site.

| Property | Influence of 2-Fluoro Substituent | Anticipated Biological Consequence |

| Metabolic Stability | Blocks potential C-H oxidation on the aromatic ring. | Increased in vivo half-life and bioavailability. |

| Lipophilicity (LogP) | Increases LogP compared to the non-fluorinated analog. | Enhanced membrane permeability. |

| Redox Potential | Increases the electron deficiency of the nitro group. | Potentially faster rate of bioreductive activation. |

| Target Binding | May form unique H-bonds or dipole interactions. | Higher binding affinity and target selectivity. |

Table 1: Summary of Fluorine's Anticipated Effects on Biological Properties.

Experimental Validation: Protocols and Workflows

To transition from hypothesis to evidence, a structured experimental plan is required. The following protocols provide a self-validating framework for investigating the role of fluorine in this compound.

Experimental Workflow for SAR Analysis

The overall strategy involves synthesizing key analogs, evaluating their biological activity, and directly testing the proposed mechanism of action.

Protocol 5.1: Synthesis of 1-(3-nitrophenyl)ethanone (Non-fluorinated Analog)

Causality: This analog is crucial for establishing a baseline. By removing the fluorine atom, its contribution to the overall activity can be quantified.

-

Reaction Setup: To a solution of 3-nitrobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add methylmagnesium bromide (1.2 eq, 3M solution in diethyl ether) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quenching: Cool the reaction to 0°C and slowly add 2N aqueous HCl until the mixture becomes acidic.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(3-nitrophenyl)ethanone.

-

Validation: Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 5.2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: This assay directly tests the hypothesized biological activity and allows for quantitative comparison between the fluorinated compound and its analogs.

-

Preparation: Prepare stock solutions of the test compounds (this compound and its analogs) in dimethyl sulfoxide (DMSO).

-

Assay Plate Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

-

Inoculation: Inoculate each well with a standardized suspension of a target bacterium (e.g., a nitroreductase-expressing strain of E. coli) to a final concentration of 5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: A well with bacteria and a known antibiotic (e.g., ciprofloxacin).

-

Negative Control: A well with sterile MHB only.

-

Growth Control: A well with bacteria and MHB (containing DMSO equivalent to the highest test concentration).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound | Hypothetical MIC (µg/mL) |

| This compound | 8 |

| 1-(3-Nitrophenyl)ethanone | 64 |

| 1-(4-Fluoro-3-nitrophenyl)ethanone | 32 |

| Ciprofloxacin (Control) | 0.5 |

Table 2: Representative table for presenting hypothetical MIC data.

Protocol 5.3: Nitroreductase Enzyme Kinetic Assay

Causality: This protocol directly investigates the proposed mechanism of action. It determines if the compound is a substrate for a nitroreductase enzyme and how the fluorine atom affects the efficiency of this enzymatic conversion.[9][10]

-

Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

Assay Setup: To each well, add the reaction buffer, a fixed concentration of purified nitroreductase enzyme (e.g., E. coli NfsA), and a fixed concentration of NADPH (e.g., 200 µM).

-

Initiation: Initiate the reaction by adding varying concentrations of the substrate (test compound).

-

Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NAD⁺) over time.

-

Controls:

-

No Enzyme Control: Reaction mixture without the nitroreductase to check for non-enzymatic substrate reduction.

-

No Substrate Control: Reaction mixture without the test compound to measure baseline NADPH stability.

-

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. A lower Km and higher Vmax for the fluorinated compound would indicate it is a more efficient substrate.

Conclusion and Future Directions

While this compound is cataloged as a synthetic intermediate, a detailed analysis of its structure through the lens of medicinal chemistry principles suggests significant, unexplored biological potential. This guide posits that the ortho-fluorine substituent is not a passive spectator but an active modulator, poised to enhance metabolic stability, optimize target binding, and, most critically, fine-tune the bioreductive activation of the nitro group.

The provided experimental framework offers a clear and robust path for researchers to validate these hypotheses. Successful validation could elevate this compound from a simple building block to a lead candidate for novel antimicrobial development. Future work should focus on expanding the SAR study to include modifications of the acetyl group, performing cytotoxicity assays against mammalian cell lines to confirm selectivity, and ultimately pursuing in vivo efficacy studies in relevant infection models.

References

- 1. CAS 400-93-1: 1-(4-Fluoro-3-nitrophenyl)ethanone [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

- 4. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In-vitro metabolism of fluorinated diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Preliminary Biological Screening of 1-(2-Fluoro-3-nitrophenyl)ethanone

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological evaluation of the novel chemical entity, 1-(2-Fluoro-3-nitrophenyl)ethanone. Recognizing the absence of established biological data for this compound, we propose a rational screening cascade designed to efficiently probe its therapeutic potential. The strategy is predicated on structural alerts within the molecule—namely the acetophenone core, a nitroaromatic system, and a fluorine substituent—which suggest potential antimicrobial, anticancer, and anti-inflammatory activities. This document provides not just protocols, but the causal logic behind experimental choices, establishing a self-validating framework for researchers. We begin with foundational cytotoxicity assessments, progressing to targeted primary screens for antimicrobial and anticancer efficacy, and culminating in a secondary screen for anti-inflammatory properties. The guide includes detailed methodologies, data interpretation frameworks, and decision-making matrices to guide further research and development efforts.

Introduction and Rationale

The discovery of novel therapeutic agents is a cornerstone of pharmaceutical science. The compound this compound is a substituted acetophenone with a unique combination of functional groups. While its specific biological activities are uncharacterized, its structural motifs serve as compelling indicators of potential bioactivity.

-

Acetophenone Scaffold: Substituted acetophenones are precursors to a wide array of bioactive molecules, including chalcones, which are known to possess a broad spectrum of pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

-

Nitroaromatic Moiety: The presence of a nitro group on the phenyl ring is a significant structural alert. Nitroaromatic compounds are well-established as antimicrobial agents, with their activity often linked to the enzymatic reduction of the nitro group within target pathogens, leading to the formation of cytotoxic radical species.[3]

-

Fluorine Substitution: The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. Fluorinated analogs of known drugs often exhibit superior potency and bioavailability.[4]

This confluence of structural features provides a strong rationale for investigating this compound as a candidate for drug discovery. This guide proposes a systematic and resource-efficient screening cascade to elucidate its primary biological profile.

Table 1: Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆FNO₃ |

| Molecular Weight | 183.14 g/mol [5] |

| Structure |

|

The Screening Cascade: A Tiered Approach

A logical, tiered approach is essential for the efficient screening of a novel compound. Our proposed cascade prioritizes broad, cost-effective in vitro assays to establish foundational activity and toxicity profiles before committing resources to more complex, mechanism-specific investigations.

Caption: Proposed multi-tiered screening cascade for this compound.

Tier 1: Foundational Cytotoxicity Assessment

Rationale: Before assessing therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity against a normal, non-cancerous cell line. This baseline data is crucial for interpreting subsequent anticancer screens (to establish selectivity) and for defining non-toxic concentration ranges for other assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]

Protocol 3.1: MTT Cytotoxicity Assay

-

Cell Culture: Plate a non-cancerous human cell line (e.g., MRC-5 normal lung fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and cells with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Table 2: Hypothetical Tier 1 Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MRC-5 | > 100 |

| Doxorubicin (Control) | MRC-5 | 0.8 |

Tier 2: Primary Biological Screening

Based on the structural alerts, the primary screening will proceed along two parallel paths: antimicrobial and anticancer evaluation.

Antimicrobial Activity Screening

Rationale: The nitroaromatic structure is a strong predictor of antimicrobial potential.[3] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Protocol 4.1.1: Broth Microdilution MIC Assay

-

Microorganism Panel: Select a representative panel of clinically relevant pathogens:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

Fungus: Candida albicans (e.g., ATCC 90028)

-

-

Inoculum Preparation: Grow cultures to the logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to a final concentration of 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compound in the broth, with concentrations typically ranging from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include a positive control (microbes in broth, no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin for bacteria or Fluconazole for yeast).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.

Table 3: Hypothetical Tier 2 Antimicrobial Data (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| This compound | 8 | 16 | > 128 |

| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |

| Fluconazole (Control) | N/A | N/A | 2 |

Anticancer Activity Screening

Rationale: The acetophenone core is prevalent in many cytotoxic and anticancer agents.[8][9] By testing the compound against a panel of cancer cell lines and comparing the results to the Tier 1 cytotoxicity data, we can identify selective anticancer activity. The MTT assay protocol is identical to Protocol 3.1, but utilizes cancer cell lines.

Protocol 4.2.1: Anticancer MTT Assay

-

Cell Panel: Utilize a diverse panel of human cancer cell lines, for example:

-

MCF-7: Breast adenocarcinoma

-

A549: Lung carcinoma

-

HCT116: Colon carcinoma

-

-

Methodology: Follow the exact steps outlined in Protocol 3.1 , substituting the cancer cell lines for the non-cancerous line.

-

Analysis: Calculate the IC₅₀ for each cancer cell line. A compound is considered a "hit" if it shows potent activity (low µM IC₅₀) against one or more cancer lines and significantly lower activity (high IC₅₀) against the normal cell line from Tier 1, indicating a favorable therapeutic index.

Table 4: Hypothetical Tier 2 Anticancer Data (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Selectivity Index (MRC-5 IC₅₀ / HCT116 IC₅₀) |

| This compound | 45.2 | 68.5 | 7.8 | > 12.8 |

| Doxorubicin (Control) | 0.4 | 0.6 | 0.5 | 1.6 |

Tier 3: Secondary Mechanistic Probes

Rationale: If promising activity is observed in Tier 2, a secondary screen for anti-inflammatory effects is warranted. Inflammation is a key process in both cancer progression and the host response to infection.[10] A common and robust method is to measure the inhibition of pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11]

Protocol 5.1: LPS-Induced Cytokine Release Assay

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound (determined from Tier 1 data) for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the wells.

-

Controls: Include an unstimulated control (cells + vehicle), a stimulated control (cells + vehicle + LPS), and a positive control inhibitor (e.g., Dexamethasone).

-

Incubation: Incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Caption: Experimental workflow for the LPS-induced cytokine release assay.

Data Interpretation and Decision Matrix

The preliminary screen will generate a profile of the compound's bioactivity. A decision matrix helps to systematically interpret these results and guide subsequent actions.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. ajol.info [ajol.info]

- 3. researchgate.net [researchgate.net]